5-(5-Bromo-2-fluorophenyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-2-fluorophenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which is attached to the thiophene ring through a carbaldehyde group. The molecular formula of this compound is C11H6BrFOS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-fluorophenyl)thiophene-2-carbaldehyde typically involves the following steps:
Bromination: The starting material, 2-fluorophenylthiophene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the 5-position of the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-fluorophenyl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Products with different substituents replacing the bromo group.
Oxidation: 5-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid.
Reduction: 5-(5-Bromo-2-fluorophenyl)thiophene-2-methanol.
Scientific Research Applications
5-(5-Bromo-2-fluorophenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-fluorophenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the bromo and fluoro substituents can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Lacks the fluoro substituent on the phenyl ring.
5-Fluoro-2-thiophenecarboxaldehyde: Lacks the bromo substituent on the phenyl ring.
5-(2-Fluorophenyl)thiophene-2-carbaldehyde: Lacks the bromo substituent on the phenyl ring.
Properties
Molecular Formula |
C11H6BrFOS |
---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
5-(5-bromo-2-fluorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrFOS/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-6H |
InChI Key |
MTBGBXCHDJXSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC=C(S2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.